2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide
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Overview
Description
WAY-231547 is a chemical compound with the molecular formula C₁₇H₁₇BrN₄O . It is known for its role as a trypanothione reductase inhibitor, which makes it significant in the study of Trypanosoma brucei, the causative agent of African trypanosomiasis .
Preparation Methods
The synthesis of WAY-231547 involves several steps, typically starting with the formation of the quinazoline core. The synthetic route includes:
Formation of the Quinazoline Core: This involves the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline ring.
Bromination: The quinazoline core is then brominated using a brominating agent such as bromine or N-bromosuccinimide.
Acetohydrazide Formation: The brominated quinazoline is then reacted with hydrazine to form the acetohydrazide derivative.
Chemical Reactions Analysis
WAY-231547 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents used in these reactions include bromine, hydrazine, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WAY-231547 has several scientific research applications:
Chemistry: It is used as a model compound in the study of trypanothione reductase inhibitors.
Biology: The compound is significant in the study of Trypanosoma brucei, providing insights into potential treatments for African trypanosomiasis.
Medicine: Research on WAY-231547 contributes to the development of therapeutic agents targeting trypanothione reductase.
Mechanism of Action
WAY-231547 exerts its effects by inhibiting trypanothione reductase, an enzyme crucial for the survival of Trypanosoma brucei. The inhibition of this enzyme disrupts the redox balance within the parasite, leading to its death. The molecular targets include the active site of trypanothione reductase, where WAY-231547 binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
WAY-231547 can be compared with other trypanothione reductase inhibitors:
Eflornithine: Used in the treatment of African trypanosomiasis, but with a different mechanism of action.
Suramin: Another drug used against Trypanosoma brucei, but it targets different pathways.
Melarsoprol: A trivalent arsenical compound used in late-stage African trypanosomiasis, with a broader range of action.
WAY-231547 is unique due to its specific inhibition of trypanothione reductase, making it a valuable tool in the study of this enzyme and its role in parasitic diseases.
Properties
IUPAC Name |
2-(6-bromo-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O/c1-11-20-15-8-7-13(18)9-14(15)17(12-5-3-2-4-6-12)22(11)10-16(23)21-19/h2-9,17H,10,19H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSZTCDLYPIRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)NN)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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